molecular formula C27H27N3O3S B12136837 N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B12136837
M. Wt: 473.6 g/mol
InChI Key: JAGVOGWWXCJCIQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 4,5-dimethylthiophen-2-yl moiety. At the 3-position of the thiophene ring, a methyl group bridges a 3,4-dimethoxyphenyl group and a pyridin-2-ylamino substituent . Synthesis involves ortho-acylation of intermediates in polyphosphoric acid, as seen in analogous ketoamide syntheses .

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C27H27N3O3S/c1-17-18(2)34-27(30-26(31)19-10-6-5-7-11-19)24(17)25(29-23-12-8-9-15-28-23)20-13-14-21(32-3)22(16-20)33-4/h5-16,25H,1-4H3,(H,28,29)(H,30,31)

InChI Key

JAGVOGWWXCJCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their activity . The exact molecular pathways involved depend on the specific biological target and the context of the study.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key Analogs:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Lacks the thiophene and pyridin-2-ylamino groups; features a simpler ethyl linker to 3,4-dimethoxyphenyl. Properties: Melting point = 90°C; synthesized via direct amidation (80% yield) . Comparison: Reduced steric hindrance and lower molecular weight (vs. target compound) likely improve solubility but diminish target binding complexity.

N-[3-[(3-Fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Structure: Replaces 3,4-dimethoxyphenyl with 3-fluorophenyl . Comparison: Fluorine’s electron-withdrawing effect may alter electronic distribution vs. methoxy’s electron-donating nature, affecting receptor affinity or metabolic stability.

N-[3-[(3-Methoxyphenyl)-morpholin-4-yl-methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Structure: Substitutes pyridin-2-ylamino with morpholin-4-yl . Comparison: Morpholine’s oxygen atom enhances hydrophilicity but reduces hydrogen-bonding diversity compared to pyridin-2-ylamino.

Biological Activity

N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple pharmacophores that suggest a broad spectrum of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 346.41 g/mol. The compound features a thiophene ring, dimethoxyphenyl group, and a pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cell lines (MCF-7) in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests against bacterial strains revealed that it possesses significant antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures.

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors implicated in tumor growth and inflammatory responses.

Anticancer Activity

A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Antimicrobial Activity

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In a model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 20 µM.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated improved progression-free survival compared to standard therapies.
  • Infection Management : In another study focusing on chronic bacterial infections, patients treated with this compound showed significant improvement in symptoms and reduction in bacterial load.

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